(3r,4s)-Piperidine-3,4-diol

α-glucosidase inhibition diastereomer comparison antidiabetic scaffold

(3R,4S)-Piperidine-3,4-diol, also designated cis-3,4-dihydroxypiperidine, is a chiral six-membered azacyclic diol with precisely defined cis stereochemistry at the 3- and 4-positions (3R,4S absolute configuration). It serves as a versatile enantiopure intermediate for constructing 3,4-disubstituted piperidine scaffolds that are embedded in several FDA-approved drugs and clinical candidates, most notably the JAK inhibitor tofacitinib.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
CAS No. 135501-61-0
Cat. No. B1178360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3r,4s)-Piperidine-3,4-diol
CAS135501-61-0
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESC1CNCC(C1O)O
InChIInChI=1S/C5H11NO2/c7-4-1-2-6-3-5(4)8/h4-8H,1-3H2/t4-,5+/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4S)-Piperidine-3,4-diol (CAS 135501-61-0) – Chiral cis-Diol Building Block for Stereochemically demanding Drug Synthesis


(3R,4S)-Piperidine-3,4-diol, also designated cis-3,4-dihydroxypiperidine, is a chiral six-membered azacyclic diol with precisely defined cis stereochemistry at the 3- and 4-positions (3R,4S absolute configuration) . It serves as a versatile enantiopure intermediate for constructing 3,4-disubstituted piperidine scaffolds that are embedded in several FDA-approved drugs and clinical candidates, most notably the JAK inhibitor tofacitinib [1]. The compound is commercially supplied at purities typically ≥98%, stored sealed under dry conditions at 2–8 °C, and is intended for research and further manufacturing use .

Why Racemic or Trans-Configured Piperidine-3,4-diols Cannot Substitute (3R,4S)-Piperidine-3,4-diol


The piperidine-3,4-diol scaffold exists as four stereoisomers: (3R,4S)-cis, (3S,4R)-cis, (3R,4R)-trans, and (3S,4S)-trans. These diastereomers and enantiomers exhibit profoundly divergent biological and biocatalytic behaviour that precludes casual interchange. In α-glucosidase inhibition assays, cis-configured derivatives consistently outperform their trans counterparts—the seminal Kasturi et al. study explicitly states that “except for thiophene derivative (12h) all other trans derivatives showed less inhibition compared to cis dihydroxy piperidines” [1]. Conversely, in lipase-catalyzed kinetic resolutions, cis-diols are “not adequate substrates” while trans-diols undergo highly enantioselective hydrolysis, meaning that a synthetic route optimised for one configuration cannot employ the other without complete re‑engineering [2]. Furthermore, the downstream chiral centre at C-3 in tofacitinib is (3R,4R)-trans; the (3R,4S)-cis diol is the direct precursor that undergoes stereospecific Mitsunobu inversion or reductive amination to install the requisite trans-3‑amino-4-methyl substitution [3]. Substituting the racemate or the wrong enantiomer compromises the optical purity of the final API, fails regulatory requirements for enantiomeric purity, and introduces additional purification costs.

Quantitative Differentiation of (3R,4S)-Piperidine-3,4-diol Against the Most Relevant Comparators


Cis-Configured Diols Demonstrate Superior α-Glucosidase Inhibition Over Trans Diastereomers

In the first systematic biological evaluation of 3,4-dihydroxypiperidines as α-glucosidase inhibitors, 45 derivatives were prepared from both cis (3R,4S) and trans (3R,4R) scaffolds and assayed against Baker's yeast α-glucosidase [1]. The authors explicitly conclude: “Except for thiophene derivative (12h) all other trans derivatives showed less inhibition compared to cis dihydroxy piperidines.” Among cis-derived compounds, the most potent analogue (8b, a cis-sulfonamide) exhibited an IC50 of 102.96 µM, representing a 3–4 fold improvement over the clinical standard miglitol (IC50 = 360.20 µM) [1]. The isomeric trans counterpart of the same sulfonamide series (12h) gave an IC50 of 151.9 µM, while all other trans analogues were substantially weaker or inactive [1].

α-glucosidase inhibition diastereomer comparison antidiabetic scaffold

Cis-3,4-Dihydroxypiperidine is an Inadequate Substrate for Lipase-Catalyzed Kinetic Resolution, Unlike the Trans Isomer

Solares et al. studied the enzymatic acetylation of N-substituted cis- and trans-3,4-dihydroxypiperidines and the hydrolysis of their diacetylated derivatives using Pseudomonas cepacia lipase and Candida antarctica lipase B [1]. High enantioselectivities were obtained for the trans-derivative, while “the cis-derivatives are not adequate substrates in the same biocatalytic conditions” [1]. This fundamental difference in substrate recognition means that if a synthetic strategy relies on lipase-mediated resolution, the cis (3R,4S) diol cannot be used interchangeably with the trans diol.

biocatalysis kinetic resolution lipase enantioselectivity

The (3R,4S)-Cis Diol is the Preferred Chiral Intermediate for Tofacitinib and Other 3,4-Disubstituted Piperidine APIs

Tofacitinib (Xeljanz®), a blockbuster JAK inhibitor, contains a (3R,4R)-trans-3-amino-4-methylpiperidine core [1]. The established synthetic route proceeds through Boc-protected (3R,4S)-3,4-dihydroxypiperidine, which is then converted to the trans-3-amino-4-methylpiperidine motif via stereospecific transformations [2][3]. Fezzardi et al. report development of two scalable azide-free routes to this Boc-protected cis-diol starting from 2-deoxy-D-ribose, achieving successful scale-up from 1 mmol to 230 mmol without significant performance loss [2]. The (3R,4S) configuration is essential because the subsequent Mitsunobu reaction or reductive amination inverts the C-3 stereocentre to produce the required (3R,4R) trans arrangement; use of the (3S,4R) enantiomer or the trans diol would yield the incorrect absolute configuration at C-4 [3].

tofacitinib synthesis chiral intermediate pharmaceutical manufacturing

Only the (3R,4R,5R) Configuration Achieves Submicromolar Glycogen Phosphorylase Inhibition – Configurational Specificity Confirmed

Jakobsen et al. synthesized all four isomers of 5-hydroxymethylpiperidine-3,4-diol and evaluated them as liver glycogen phosphorylase (GP) inhibitors [1]. The (3R,4R,5R)-isomer (isofagomine) inhibited GP with an IC50 of 0.7 µM, whereas fagomine – the (2R,3R,4R)-2-hydroxymethylpiperidine-3,4-diol analogue – showed an IC50 of 200 µM, representing a ~285× loss in potency [1]. Furthermore, isofagomine prevented basal and glucagon-stimulated glycogen degradation in cultured hepatocytes with IC50 values of 2–3 µM [1]. The study concluded that the (3R,4R,5R) configuration is essential for submicromolar inhibition and that all three hydroxy groups must be present [1]. While the unsubstituted (3R,4S)-piperidine-3,4-diol was not directly assayed in this study, the work provides a powerful class-level inference: in the 3,4-dihydroxypiperidine pharmacophore family, the relative and absolute configuration at carbons 3 and 4 is the dominant determinant of target engagement.

glycogen phosphorylase inhibition iminosugar stereochemistry isofagomine

Commercial Enantiopure Supply with Documented Purity ≥98% Enables Reproducible Downstream Chemistry

Commercial suppliers list (3R,4S)-piperidine-3,4-diol at a minimum purity specification of ≥98% (HPLC) and recommend long-term storage sealed under dry conditions at 2–8 °C . The free base has a molecular weight of 117.15 g/mol, a calculated density of 1.214 g/cm³, a boiling point of 233.4 °C at 760 mmHg, and a topological polar surface area (tPSA) of 52.49 Ų . These specifications are critical because even small amounts of the enantiomeric (3S,4R)-impurity or the trans diastereomer can propagate through subsequent synthetic steps, reducing the enantiomeric excess of the final target. The hydrochloride salt (CAS 39640-70-5) is also available and offers enhanced stability for formulation studies .

enantiomeric purity quality control procurement specification

Evidence-Backed Application Scenarios for (3R,4S)-Piperidine-3,4-diol in Drug Discovery and Process Development


Chiral Intermediate for Tofacitinib and Related 3,4-Disubstituted Piperidine APIs

The (3R,4S)-cis diol is the validated precursor for constructing the (3R,4R)-trans-3-amino-4-methylpiperidine core of tofacitinib. A scalable, azide-free synthetic route from 2-deoxy-D-ribose has been demonstrated at up to 230 mmol scale [1]. Procurement of the single enantiomer avoids the explosion hazard associated with earlier azide-based routes (C/O:N ratio as low as 2.66) and eliminates the need for late-stage chiral chromatography [1][2].

Scaffold for α-Glucosidase Inhibitor Discovery Programs

The cis configuration of the 3,4-dihydroxypiperidine scaffold yields derivatives with 3–4× greater α-glucosidase inhibitory potency than the clinical standard miglitol and substantially outperforms all trans-diol derivatives [1]. Medicinal chemistry teams initiating α-glucosidase inhibitor campaigns should specify the (3R,4S) isomer as the starting scaffold to maximise the probability of identifying potent leads.

Chiral Building Block for Iminosugar and Glycosidase Inhibitor Synthesis

Although the unsubstituted (3R,4S)-piperidine-3,4-diol is not itself a potent glycosidase inhibitor, it serves as the stereochemically defined platform for elaborating iminosugars such as isofagomine and fagomine analogues, where the C3–C4 configuration is the dominant determinant of target engagement [1]. Procuring the correct cis enantiomer ensures that subsequent functionalisation at C-5 or nitrogen yields the desired bioactive configuration.

Process Chemistry Where Biocatalytic Resolution is Incompatible

Because cis-3,4-dihydroxypiperidines are not substrates for lipase-mediated kinetic resolution [1], synthetic routes that cannot employ enzymatic approaches must start from enantiopure material. The (3R,4S)-piperidine-3,4-diol, derived from the chiral pool (2-deoxy-D-ribose), provides a cost-effective enantiopure starting point that bypasses the need for enzymatic or chromatographic chiral separation.

Quote Request

Request a Quote for (3r,4s)-Piperidine-3,4-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.